An In-Depth Technical Guide to the Synthesis of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
An In-Depth Technical Guide to the Synthesis of 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. This aminal serves as a crucial and versatile building block in modern organic synthesis, primarily functioning as a stable precursor to the highly reactive 2,2,2-trifluoro-1-(dimethylamino)ethyl carbocation. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of its formation, provide a detailed experimental protocol, discuss its characterization, and explore its synthetic utility, thereby offering a field-proven perspective on its preparation and use.
Introduction and Significance
The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of the CF₃ group—its high electronegativity and lipophilicity—can dramatically enhance the metabolic stability, binding affinity, and bioavailability of parent compounds. Consequently, the development of reagents that facilitate the efficient introduction of trifluoromethylated moieties is of paramount importance.
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (CAS 188429-64-3) has emerged as a significant reagent in this context.[1][2] Unlike the gaseous and difficult-to-handle trifluoroacetaldehyde, this stable, isolable aminal provides a practical solution for generating a CF₃-containing electrophile.[3] Under Lewis acid catalysis, it undergoes deamination to form a carbocation stabilized by the remaining dimethylamino group. This intermediate can then be intercepted by a wide range of nucleophiles, enabling the construction of complex trifluoromethylated structures.[1][4]
This guide offers an in-depth exploration of the synthesis of this valuable reagent, moving beyond a simple list of steps to explain the causality behind the experimental choices, ensuring a reproducible and well-understood protocol.
The Synthetic Pathway: From Hemiacetal to Aminal
The most common and practical approach to synthesizing 1,1-bis(dimethylamino)-2,2,2-trifluoroethane involves the reaction of a stable trifluoroacetaldehyde precursor with dimethylamine.
Choice of Starting Material: The Hemiacetal Advantage
Trifluoroacetaldehyde (TFAc) is a gas at room temperature (b.p. -18 °C), which makes its direct use in standard laboratory settings challenging.[3] To circumvent this, more stable and easily handled derivatives are employed. Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is the most common and commercially available precursor.[3] It is a liquid that, upon treatment with acid, can generate TFAc in situ. However, for the synthesis of the target aminal, the direct reaction of the hemiacetal with the amine is often feasible and preferred.
Reaction Mechanism
The formation of an aminal from an aldehyde (or its hemiacetal equivalent) and a secondary amine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.
// Nodes Start [label="Trifluoroacetaldehyde\n(or Hemiacetal Precursor)"]; Amine [label="Dimethylamine\n(Nucleophile)", shape=ellipse, fillcolor="#E8F0FE"]; Hemiaminal [label="Hemiaminal Intermediate\n-C(OH)(NR₂)-", fillcolor="#FBBC05"]; Protonation [label="Protonation of Hydroxyl\n(Acid Catalysis)", shape=diamond, fillcolor="#FCE8E6"]; WaterLoss [label="Loss of Water\n(Good Leaving Group)", shape=diamond, fillcolor="#FCE8E6"]; Iminium [label="Iminium Ion Intermediate\n[CF₃CH=N(CH₃)₂]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine2 [label="Second eq. Dimethylamine\n(Nucleophile)", shape=ellipse, fillcolor="#E8F0FE"]; Product [label="1,1-Bis(dimethylamino)-\n2,2,2-trifluoroethane\n(Aminal)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hemiaminal [label="+ Dimethylamine"]; Amine -> Hemiaminal; Hemiaminal -> Protonation [label=" H⁺ "]; Protonation -> Iminium [label=" - H₂O ", edgetooltip="Dehydration step"]; WaterLoss [style=invis]; Protonation -> WaterLoss [style=invis]; WaterLoss -> Iminium [style=invis]; Iminium -> Product [label="+ Dimethylamine"]; Amine2 -> Product;
// Layout Invisible Edges for better flow {rank=same; Start; Amine;} {rank=same; Iminium; Amine2;} } etad Caption: Proposed mechanism for aminal formation.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of trifluoroacetaldehyde. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).
-
Protonation and Dehydration: Under mildly acidic conditions (which can be generated by the amine itself or added as a catalyst), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).
-
Iminium Ion Formation: The lone pair on the nitrogen atom then displaces the water molecule, forming a resonance-stabilized iminium ion.
-
Second Nucleophilic Attack: A second molecule of dimethylamine attacks the electrophilic carbon of the iminium ion.
-
Deprotonation: A final deprotonation step yields the stable aminal product, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane.
Detailed Experimental Protocol
The following protocol is a representative procedure derived from established principles of aminal synthesis and the work of Xu and Dolbier.[1][4] Researchers should perform their own risk assessment and optimization.
// Nodes start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine TFAE and Dimethylamine\nin an appropriate solvent (e.g., ether or THF)\nin a sealed pressure vessel."]; cooling [label="Cool the reaction vessel to 0°C\n(ice bath) to control the initial exothermic reaction."]; reaction [label="Allow the mixture to warm to room temperature\nand stir for 12-24 hours."]; workup [label="Work-up: Quench with cold water,\nseparate the organic layer, and dry\nover anhydrous Na₂SO₄."]; purification [label="Purification: Remove solvent under reduced pressure.\nDistill the crude product under vacuum."]; characterization [label="Characterization (NMR, IR, MS)"]; end [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> cooling; cooling -> reaction; reaction -> workup; workup -> purification; purification -> characterization; characterization -> end; } etad Caption: Experimental workflow for the synthesis.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | 1 eq. | CF₃CHO precursor |
| Dimethylamine (2.0 M solution in THF) | 2.2 eq. | Nucleophile/Amine source |
| Anhydrous Diethyl Ether or THF | - | Reaction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
| Round-bottom flask / Pressure vessel | Appropriate size | Reaction Vessel |
| Magnetic stirrer and stir bar | - | Agitation |
| Ice bath | - | Temperature Control |
| Rotary evaporator | - | Solvent Removal |
| Vacuum distillation apparatus | - | Product Purification |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, argon-flushed pressure vessel equipped with a magnetic stir bar, add trifluoroacetaldehyde ethyl hemiacetal (1 eq.).
-
Amine Addition: Cool the vessel in an ice bath (0 °C). Slowly add a 2.0 M solution of dimethylamine in THF (2.2 eq.) via syringe. The addition should be done carefully to control the initial exothermic reaction.
-
Reaction: Seal the vessel and allow it to slowly warm to room temperature. Let the reaction stir for 12-24 hours. The progress can be monitored by TLC or GC-MS if desired.
-
Work-up: Cool the reaction mixture again to 0 °C and carefully quench by adding cold saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a colorless liquid.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below is the expected spectroscopic data.
Predicted Spectroscopic Data
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~3.2-3.5 ppm (q, 1H, J ≈ 7-8 Hz, CH CF₃)δ ~2.3-2.5 ppm (s, 12H, N(CH ₃)₂) | The methine proton is split into a quartet by the three adjacent fluorine atoms. The twelve methyl protons are equivalent and appear as a singlet. |
| ¹⁹F NMR | δ ~ -70 to -75 ppm (d, J ≈ 7-8 Hz, CF ₃) | The three equivalent fluorine atoms are split into a doublet by the single adjacent methine proton. The chemical shift is typical for a CF₃ group next to a tetrahedral carbon.[5] |
| ¹³C NMR | δ ~125 ppm (q, J ≈ 280 Hz, C F₃)δ ~70-75 ppm (q, J ≈ 30-35 Hz, C HCF₃)δ ~40-42 ppm (s, N(C H₃)₂) | The CF₃ carbon shows a characteristic large one-bond C-F coupling. The methine carbon shows a smaller two-bond C-F coupling. The methyl carbons appear as a singlet. |
| IR (Infrared) | ~2950-2800 cm⁻¹ (C-H stretch)~1250-1050 cm⁻¹ (strong, C-F stretch) | Strong C-F stretching bands are a hallmark of trifluoromethylated compounds. |
| Mass Spec (EI) | M⁺ at m/z 170. Expected fragmentation includes loss of a dimethylamino group. | The molecular ion peak corresponds to the molecular weight of C₆H₁₃F₃N₂ (170.18 g/mol ).[2][6] |
Safety and Handling
Trustworthiness through Safety: A robust protocol is a safe protocol. All manipulations should be conducted in a well-ventilated fume hood.
-
Trifluoroacetaldehyde and its precursors: These are harmful if swallowed, inhaled, and can cause skin and eye irritation.[7] They are also flammable.
-
Dimethylamine: Is a flammable and corrosive gas/solution. It can cause severe skin burns and eye damage.
-
Pressure Vessel: The reaction involves a volatile amine and should be conducted in a vessel rated for the potential pressure increase.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Applications in Synthesis
The primary utility of 1,1-bis(dimethylamino)-2,2,2-trifluoroethane lies in its role as a precursor to the 2,2,2-trifluoro-1-(dimethylamino)ethyl carbocation. As demonstrated by Xu and Dolbier, this is typically achieved through Lewis acid-catalyzed deamination.[1][4]
// Nodes Aminal [label="1,1-Bis(dimethylamino)-\n2,2,2-trifluoroethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; LewisAcid [label="Lewis Acid (e.g., ZnI₂)", shape=ellipse, fillcolor="#FCE8E6"]; Carbocation [label="[CF₃CH-N(CH₃)₂]⁺\nCarbocation Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkynes [label="Alkynes", shape=invhouse, fillcolor="#E8F0FE"]; Alkenes [label="Electron-Rich Alkenes", shape=invhouse, fillcolor="#E8F0FE"]; Cyanide [label="TMS Cyanide", shape=invhouse, fillcolor="#E8F0FE"]; Product1 [label="Trifluoromethylated\nAlkynylamines"]; Product2 [label="Trifluoromethylated\nHomoallylic Amines"]; Product3 [label="Trifluoromethylated\nCyanoamines"];
// Edges Aminal -> Carbocation; LewisAcid -> Carbocation [label="- (CH₃)₂NH"]; Carbocation -> Product1; Alkynes -> Product1 [label="Nucleophilic Attack"]; Carbocation -> Product2; Alkenes -> Product2 [label="Nucleophilic Attack"]; Carbocation -> Product3; Cyanide -> Product3 [label="Nucleophilic Attack"]; } etad Caption: Synthetic utility via Lewis acid catalysis.
This electrophilic intermediate readily reacts with various nucleophiles, including:
-
Alkynes: To form trifluoromethylated propargylamines.
-
Electron-rich alkenes: To yield trifluoromethylated homoallylic amines.
-
Silyl enol ethers: Leading to β-trifluoromethyl ketones.
-
TMS Cyanide: To produce trifluoromethylated α-amino nitriles.
This methodology provides a reliable and versatile route for carbon-carbon bond formation and the introduction of the valuable CF₃CH(NR₂) moiety into organic substrates.
Conclusion
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is a highly valuable, stable, and easy-to-handle reagent that serves as an excellent synthetic equivalent for the volatile trifluoroacetaldehyde. Its preparation from trifluoroacetaldehyde ethyl hemiacetal and dimethylamine is straightforward, proceeding through a well-understood aminal formation mechanism. The true power of this reagent is unlocked upon Lewis acid activation, generating a potent trifluoromethylated electrophile for a variety of carbon-carbon bond-forming reactions. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize this important building block in their synthetic endeavors.
References
-
Xu, Y., & Dolbier, W. R., Jr. (2000). Synthesis of Trifluoromethylated Amines Using 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane. The Journal of Organic Chemistry, 65(7), 2134–2137. [Link]
- Alfa Chemistry. (n.d.). 1,1-BIS(DIMETHYLAMINO)-2,2,2-TRIFLUOROETHANE. ChemBuyersGuide.com.
-
Mako, F. A., & Sandor, K. (2013). Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications. NIH National Library of Medicine. [Link]
-
Xu, Y., & Dolbier, W. R., Jr. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. PubMed. [Link]
- FUJIFILM Wako Chemicals. (2018). Product Catalog. FUJIFILM Wako Chemicals. Retrieved from a relevant chemical supplier website.
- Chem-Space. (n.d.). 2,2,2-Trifluoro-1,1-bis(dimethylamino)ethane. Chem-Space.com.
- Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry.
-
Organic Syntheses. (n.d.). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses. [Link]
- European Patent Office. (1992). Chemical process for the manufacture of trifluoroacetaldehyde.
- Gagosz, F., & Zard, S. Z. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
-
Xia, Z., Akim, L. G., & Argyropoulos, D. S. (2001). Quantitative (13)C NMR analysis of lignins with internal standards. PubMed. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Chemistry Department.
Sources
- 1. Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1-BIS(DIMETHYLAMINO)-2,2,2-TRIFLUOROETHANE synthesis - chemicalbook [chemicalbook.com]
- 3. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
